Arotinolol Arotinolol Arotinolol is a member of thiophenes and an aromatic amide.
Arotinolol is an alpha- and beta-receptor blocker developed in Japan. It is a thiopropanolamine with a tertiary butyl moiety. It has been studied for its potential to be an antihypertensive therapy. Artinolol is being developed by Sumitomo Pharmaceutical Co., Ltd. and it is currently under clinical trials.
Brand Name: Vulcanchem
CAS No.: 68377-92-4
VCID: VC0125393
InChI: InChI=1S/C15H21N3O2S3/c1-15(2,3)17-6-9(19)7-21-14-18-10(8-22-14)11-4-5-12(23-11)13(16)20/h4-5,8-9,17,19H,6-7H2,1-3H3,(H2,16,20)
SMILES: CC(C)(C)NCC(CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N)O
Molecular Formula: C15H21N3O2S3
Molecular Weight: 371.5 g/mol

Arotinolol

CAS No.: 68377-92-4

Reference Standards

VCID: VC0125393

Molecular Formula: C15H21N3O2S3

Molecular Weight: 371.5 g/mol

Arotinolol - 68377-92-4

CAS No. 68377-92-4
Product Name Arotinolol
Molecular Formula C15H21N3O2S3
Molecular Weight 371.5 g/mol
IUPAC Name 5-[2-[3-(tert-butylamino)-2-hydroxypropyl]sulfanyl-1,3-thiazol-4-yl]thiophene-2-carboxamide
Standard InChI InChI=1S/C15H21N3O2S3/c1-15(2,3)17-6-9(19)7-21-14-18-10(8-22-14)11-4-5-12(23-11)13(16)20/h4-5,8-9,17,19H,6-7H2,1-3H3,(H2,16,20)
Standard InChIKey BHIAIPWSVYSKJS-UHFFFAOYSA-N
SMILES CC(C)(C)NCC(CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N)O
Canonical SMILES CC(C)(C)NCC(CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N)O
Boiling Point 599ºC at 760 mmHg
Melting Point 149-153ºC
Description Arotinolol is a member of thiophenes and an aromatic amide.
Arotinolol is an alpha- and beta-receptor blocker developed in Japan. It is a thiopropanolamine with a tertiary butyl moiety. It has been studied for its potential to be an antihypertensive therapy. Artinolol is being developed by Sumitomo Pharmaceutical Co., Ltd. and it is currently under clinical trials.
Solubility Slightly soluble
Synonyms 5-[2-[[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropyl]thio]-4-thiazolyl]-2-thiophenecarboxamide; (±)-5-[2-[[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropyl]thio]-4-thiazolyl]-2-thiophenecarboxamide; (±)-Arotinolol; 2-(3-tert-Butylamino-2-hydroxypropylthio
PubChem Compound 2239
Last Modified Nov 11 2021
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